![molecular formula C10H15ClN4 B1469586 [1-(6-Chloropyrimidin-4-yl)piperidin-3-yl]methanamine CAS No. 1420941-58-7](/img/structure/B1469586.png)
[1-(6-Chloropyrimidin-4-yl)piperidin-3-yl]methanamine
Overview
Description
1-(6-Chloropyrimidin-4-yl)piperidin-3-yl]methanamine, also known as CPPM, is a synthetic compound that has been the subject of recent scientific research. CPPM is a member of the piperidine class of compounds and is composed of a six-membered ring with a nitrogen atom at the center and two chlorine atoms at the 6-position. CPPM is of interest due to its potential applications in various scientific fields, such as medicinal chemistry, biochemistry, and pharmacology.
Scientific Research Applications
Bone Disorders Treatment
- A study by Pelletier et al. (2009) identified a compound, (1-(4-(naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine, as a potential treatment for bone disorders. It targets the Wnt beta-catenin cellular messaging system and has shown positive effects on bone formation in animal models (Pelletier et al., 2009).
Synthesis of Aminoalkyl Piperidines
- Froelich et al. (1996) described the asymmetric synthesis of 2-(1-aminoalkyl) piperidines, a process relevant to the development of various pharmacological compounds (Froelich et al., 1996).
Anticonvulsant Drugs
- Georges et al. (1989) explored the crystal structures and electronic properties of anticonvulsant compounds, including derivatives similar to the queried compound, highlighting their potential in treating epilepsy (Georges et al., 1989).
Serotonin Receptor Agonists
- Sniecikowska et al. (2019) studied novel derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine as serotonin 5-HT1A receptor-biased agonists, indicating their potential as antidepressant drug candidates (Sniecikowska et al., 2019).
Antipsychotic Agents
- Raviña et al. (2000) synthesized and evaluated a series of novel compounds, including derivatives structurally related to the queried compound, for their potential as antipsychotic agents (Raviña et al., 2000).
Antimicrobial Activity
- Patel et al. (2011) and Merugu et al. (2010) investigated the synthesis and antimicrobial activity of new pyridine derivatives, which include structures similar to the queried compound. These studies indicate the potential use of such compounds in combating microbial infections (Patel et al., 2011), (Merugu et al., 2010).
Polymerisation Catalysts
- Sung-Hoon Kim et al. (2014) described the use of palladium(II) complexes, including those with pyridin-2-ylmethanimine, in the polymerization of methyl methacrylate, indicating applications in material science (Sung-Hoon Kim et al., 2014).
Photocytotoxicity in Red Light
- Basu et al. (2014) synthesized iron(III) complexes with pyridin-2-ylmethanamine for use in cellular imaging and photocytotoxicity in red light, suggesting applications in medical imaging and therapy (Basu et al., 2014).
Mechanism of Action
Target of Action
The primary target of [1-(6-Chloropyrimidin-4-yl)piperidin-3-yl]methanamine is the G-protein-coupled receptor 119 (GPR119), which is expressed predominantly in pancreatic β-cells and in enteroendocrine cells in the gastrointestinal tract .
Mode of Action
[1-(6-Chloropyrimidin-4-yl)piperidin-3-yl]methanamine acts as an agonist of GPR119. It stimulates glucose-dependent insulin release by direct action in the pancreas and promotes secretion of the incretin GLP-1 by action in the gastrointestinal tract .
Biochemical Pathways
The compound’s action affects the insulin signaling pathway and the incretin pathway. By stimulating the GPR119 receptor, it promotes the release of insulin and GLP-1, hormones that play crucial roles in glucose homeostasis .
Pharmacokinetics
Similar compounds have been shown to undergo metabolism in vivo, leading to rapid clearance and low oral bioavailability
Result of Action
The molecular and cellular effects of [1-(6-Chloropyrimidin-4-yl)piperidin-3-yl]methanamine’s action include increased insulin secretion from pancreatic β-cells and increased GLP-1 secretion from enteroendocrine cells. These effects can lead to improved glucose homeostasis, making this compound a potential treatment for type 2 diabetes .
properties
IUPAC Name |
[1-(6-chloropyrimidin-4-yl)piperidin-3-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN4/c11-9-4-10(14-7-13-9)15-3-1-2-8(5-12)6-15/h4,7-8H,1-3,5-6,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCVWINAOPYLJBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=CC(=NC=N2)Cl)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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